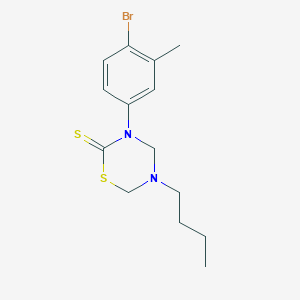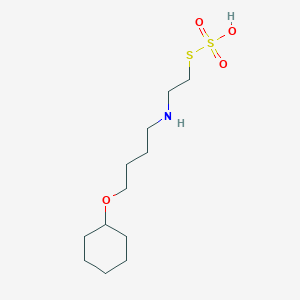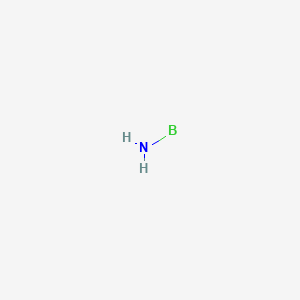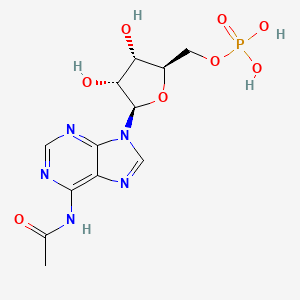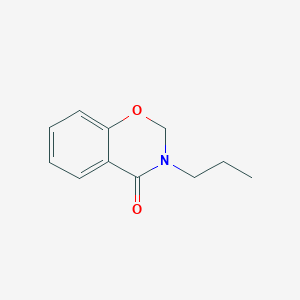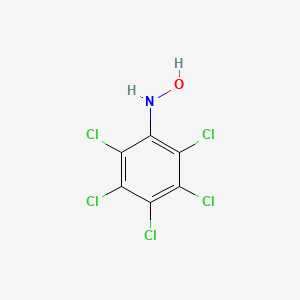![molecular formula C21H32O3 B14716990 2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] CAS No. 10429-04-6](/img/structure/B14716990.png)
2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The spiro configuration adds to its structural complexity, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the radical peroxidation and peroxycyclization of hydroperoxides . This process involves the addition of triplet oxygen to diradical species, followed by cycloaddition reactions to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized catalysts and controlled environments to ensure high yield and purity. The use of cobalt-catalyzed hydroperoxy-silylation is one such method that has been explored for efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane derivatives, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes hydrogen abstraction followed by radical formation and subsequent cyclization . Theoretical calculations suggest that the reaction follows an indirect path through the formation of pre- and post-reaction complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioxolane: A simpler analog with similar reactivity but less structural complexity.
1,3-Dioxane: Another related compound with a six-membered ring structure.
2,2-Dimethyl-1,3-dioxolane: Shares the dioxolane ring but differs in the substitution pattern.
Uniqueness
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] is unique due to its spiro configuration and the presence of multiple fused rings, which impart distinct chemical and physical properties. This structural complexity makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
10429-04-6 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2',16'-dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] |
InChI |
InChI=1S/C21H32O3/c1-19-12-18-17(24-18)11-13(19)3-4-14-15(19)5-7-20(2)16(14)6-8-21(20)22-9-10-23-21/h13-18H,3-12H2,1-2H3 |
Clé InChI |
XDGWFGIXONLAIR-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC24OCCO4)CCC5C3(CC6C(C5)O6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




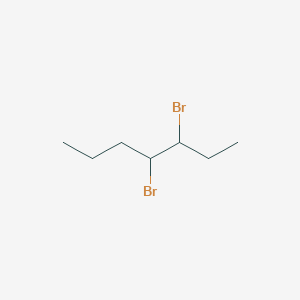
![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
